molecular formula C18H17F2N7O B2754612 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide CAS No. 1796946-98-9

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide

Katalognummer: B2754612
CAS-Nummer: 1796946-98-9
Molekulargewicht: 385.379
InChI-Schlüssel: VLPBCNINYMAKBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole moiety appended to a pyrimidine core, a structural motif of significant interest in medicinal chemistry . The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its versatile biological activities and presence in numerous approved therapeutics . This compound is supplied for research purposes to investigate its potential biological properties. Compounds incorporating the 1,2,4-triazole ring have demonstrated a wide spectrum of pharmacological activities in scientific research, including potent antimicrobial effects against various Gram-positive and Gram-negative bacterial strains . Furthermore, the 1,2,4-triazole core is a key structural component in clinically used antifungal agents and has been extensively explored for its anticancer potential . Research into similar structures has also shown promise in areas such as antiviral , anticonvulsant , and anti-HIV applications . The molecular architecture of this compound, which combines a piperidine carboxamide with a triazole-substituted pyrimidine, suggests potential for interacting with various enzymatic targets and receptors, making it a valuable chemical tool for probing biological mechanisms. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N7O/c19-14-2-1-13(7-15(14)20)25-18(28)12-3-5-26(6-4-12)16-8-17(23-10-22-16)27-11-21-9-24-27/h1-2,7-12H,3-6H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPBCNINYMAKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H25N9O
  • Molecular Weight : 419.5 g/mol

The compound features a triazole ring and a pyrimidine moiety, which are known for their diverse biological activities. The presence of a piperidine ring adds to the structural complexity, potentially enhancing its pharmacological properties.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds often act by binding to active sites of enzymes, thereby inhibiting their activity.
  • Cellular Pathway Interference : It may disrupt critical cellular pathways leading to apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Properties

Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant anticancer activity. For instance:

  • Compounds with similar structures have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. The IC50 values for these compounds often reflect their potency in inhibiting cell proliferation.

Antimicrobial Activity

The presence of the triazole and pyrimidine rings suggests potential antimicrobial properties . Studies on related compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

  • Substituent Effects : Variations in the substituents on the pyrimidine or piperidine rings can significantly influence potency and selectivity.
  • Fluorine Substitution : The introduction of fluorine atoms has been associated with improved bioavailability and enhanced interaction with biological targets.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 Values
Compound ATriazole + PyrimidineAnticancer20 nM
Compound BTriazole + PiperidineAntimicrobial15 µg/mL
Compound CPyrimidine DerivativeAntiviral10 nM

Case Studies

  • Anticancer Efficacy : A study demonstrated that a structurally similar compound showed significant inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Testing : Another investigation revealed that derivatives exhibited promising activity against resistant strains of bacteria, indicating their potential as novel antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Direct Structural Analogs

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide
  • Key Differences : Replaces the 3,4-difluorophenyl group with a 1H-1,2,4-triazol-5-yl substituent.
  • Reduced lipophilicity compared to the difluorophenyl analog, which may impact membrane permeability .
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
  • Structure : Features a pyrazolo[3,4-b]pyridine core instead of pyrimidine. The substituents include ethyl-methylpyrazole and phenyl groups.
  • Molecular Weight : 374.4 g/mol (vs. ~400–450 g/mol estimated for the target compound).
  • Implications :
    • The fused pyrazole-pyridine system may enhance aromatic stacking interactions but reduce solubility due to increased planarity.
    • Ethyl and methyl groups could improve metabolic stability .

Heterocyclic Derivatives with Divergent Cores

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (e.g., Compound 3c)
  • Structure: Contains a pyrimido[4,5-d]pyrimidinone core with acrylamide and methoxyphenylpiperazine substituents.
  • Methoxy and piperazine groups enhance solubility but may introduce metabolic liabilities .
Coumarin-Tetrazole-Pyrimidine Hybrids (e.g., Compounds 4i, 4j)
  • Structure : Integrates coumarin and tetrazole moieties with pyrimidine.
  • Implications :
    • Coumarin provides fluorescence properties, useful in imaging studies.
    • Tetrazole adds acidity and metal-coordination capacity, diverging from the target compound’s triazole functionality .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide Pyrimidine-piperidine 3,4-Difluorophenyl, triazole ~430 (estimated) High lipophilicity, metabolic stability
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide Pyrimidine-piperidine Triazole (dual) ~400 (estimated) Enhanced solubility, H-bonding
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Ethyl-methylpyrazole, phenyl 374.4 Planar core, moderate solubility
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivative (3c) Pyrimido-pyrimidinone Acrylamide, methoxyphenylpiperazine ~550 (estimated) Covalent binding potential

Research Findings and Implications

  • Target Compound : The 3,4-difluorophenyl group likely improves blood-brain barrier penetration compared to triazole-substituted analogs, making it suitable for CNS-targeted therapies.
  • Analog : The dual-triazole structure may favor kinase inhibition due to synergistic H-bonding but could limit oral bioavailability .
  • Compound : The pyrazolo-pyridine core’s rigidity may enhance selectivity for ATP-binding pockets but reduce synthetic accessibility .

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for this compound to optimize yield and purity?

Methodological Answer: The synthesis of this compound involves sequential heterocyclic coupling and carboxamide formation. Critical steps include:

  • Pyrimidine Functionalization : Reacting 4-chloropyrimidine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the triazole moiety.
  • Piperidine Coupling : Using Buchwald-Hartwig amination or nucleophilic substitution to attach the piperidine ring to the pyrimidine core.
  • Carboxamide Formation : Coupling the piperidine intermediate with 3,4-difluoroaniline via EDCI/HOBt-mediated amidation.
    Key optimizations include solvent selection (e.g., acetonitrile for cyclization), temperature control (60–100°C for substitution reactions), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for confirming structural integrity and purity post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., triazole proton at δ 8.5–9.0 ppm, fluorophenyl aromatic signals).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry (LC-MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~ 439.4 g/mol).
  • Elemental Analysis : Validate C, H, N, F content against theoretical values .

Q. How does the 3,4-difluorophenyl group influence the compound’s physicochemical properties?

Methodological Answer: The 3,4-difluorophenyl moiety enhances:

  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability.
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism via cytochrome P450 enzymes.
  • Electron-Withdrawing Effects : Stabilize the carboxamide bond against hydrolysis.
    Experimental determination via shake-flask LogP assays and microsomal stability studies is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity assays for this compound?

Methodological Answer:

  • Dose-Response Reproducibility : Conduct triplicate assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-type variability.
  • Target Engagement Studies : Use biophysical methods (e.g., SPR, ITC) to directly measure binding affinity to suspected targets (e.g., kinases, GPCRs).
  • Off-Target Profiling : Employ broad-panel kinase assays or proteome-wide affinity pulldowns to identify confounding interactions.
    Contradictions in enzyme inhibition (e.g., IC₅₀ disparities) may arise from assay buffer conditions (e.g., ATP concentration in kinase assays) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the triazole-pyrimidine core?

Methodological Answer:

  • Core Modifications : Synthesize analogs with pyrimidine replaced by pyridine or triazole replaced by imidazole. Test for activity loss to confirm core necessity.
  • Substituent Scanning : Introduce methyl, chloro, or methoxy groups at pyrimidine C2/C5 to probe steric/electronic effects.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate spatial-electronic features with activity data (e.g., IC₅₀ values from kinase assays).
    Prioritize analogs with >10-fold potency shifts for further optimization .

Q. What methodologies are recommended for assessing hydrolytic stability of the carboxamide bond under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 24, 48 hours.
  • Enzymatic Hydrolysis : Expose to liver esterases or amidases (e.g., porcine liver S9 fraction) to simulate in vivo metabolism.
  • Mass Spectrometric Identification : Characterize degradation products (e.g., free piperidine or difluorophenylamine) via LC-MS/MS .

Q. How can computational modeling predict off-target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Screen against >500 human protein targets using Glide or AutoDock Vina. Prioritize targets with docking scores ≤ -8.0 kcal/mol.
  • Pharmacophore Mapping : Align with known inhibitors (e.g., kinase ATP-binding site pharmacophores) to predict polypharmacology.
  • Machine Learning : Train models on ChEMBL bioactivity data to predict ADMET liabilities (e.g., hERG inhibition risk) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.